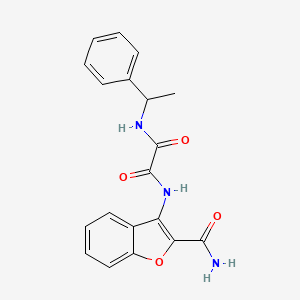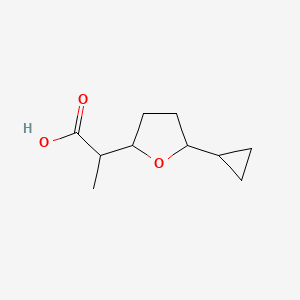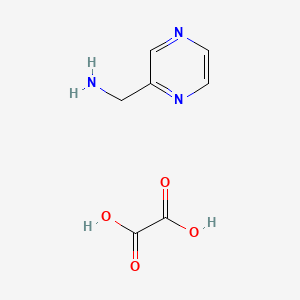![molecular formula C18H18FN3O4 B2957746 Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034476-33-8](/img/structure/B2957746.png)
Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is an organic compound characterized by a complex molecular structure that incorporates a benzodioxole ring, a fluoropyrimidine moiety, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone can be achieved through multi-step organic synthesis. Common routes include:
Formation of the benzodioxole ring: : Typically synthesized through the condensation of catechol with methylene chloride under acidic conditions.
Introduction of the pyrrolidine moiety: : This can be performed via nucleophilic substitution reactions, where the pyrrolidine ring is introduced to an intermediate.
Formation of the fluoropyrimidine structure: : This involves the fluorination of a pyrimidine precursor using reagents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods: For large-scale production, these steps are often optimized for yield and efficiency. Key considerations include the selection of solvents, temperature control, and the use of catalysts to speed up reactions while minimizing side products.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions in the presence of strong oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions can be facilitated using agents such as lithium aluminum hydride.
Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, where specific atoms or groups in the molecule are replaced by others.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Involves polar solvents and catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure.
Major Products Formed: The major products depend on the type of reaction and the reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce more simplified structures.
科学的研究の応用
In Chemistry: Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is used as a building block in organic synthesis, allowing researchers to create complex molecules for studying reaction mechanisms and developing new materials.
In Biology and Medicine: The compound’s structural features make it a candidate for drug discovery. Its ability to interact with biological molecules could lead to the development of novel pharmaceuticals aimed at treating various diseases, particularly those involving enzymatic pathways.
In Industry: In industrial applications, it may be used in the development of advanced polymers, coatings, and other materials requiring specific chemical resistances and properties.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes and receptors. The mechanism involves binding to active sites, thereby influencing biological pathways and altering biochemical processes.
Molecular Targets and Pathways:Enzymes: : Acts as an inhibitor or activator depending on the context.
Receptors: : May bind to cellular receptors, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds:
Benzo[d][1,3]dioxol-5-yl derivatives: : Compounds with similar benzodioxole structures but varying substituents.
Pyrrolidin-1-yl methanone compounds: : Share the pyrrolidine core but differ in the attached functional groups.
Fluoropyrimidine analogs: : Compounds with structural similarities in the fluoropyrimidine moiety.
Uniqueness: What sets Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone apart is its unique combination of these three diverse structural motifs, which imbue it with distinctive chemical reactivity and biological activity.
特性
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4/c1-2-13-16(19)17(21-9-20-13)26-12-5-6-22(8-12)18(23)11-3-4-14-15(7-11)25-10-24-14/h3-4,7,9,12H,2,5-6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJYLNQVLJPFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2957669.png)


![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2957674.png)
![N-(3-chloro-2-methylphenyl)-2-(4-(4-ethylphenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2957675.png)


![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2957679.png)
![2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole](/img/structure/B2957680.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2957681.png)
![methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/new.no-structure.jpg)
![1-(4-Chlorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2957685.png)
